2,4,6-Tris(2-bromopropan-2-yl)-1,3,5-trioxane
Overview
Description
2,4,6-Tris(2-bromopropan-2-yl)-1,3,5-trioxane is an organic compound characterized by its unique structure, which includes three brominated propyl groups attached to a trioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(2-bromopropan-2-yl)-1,3,5-trioxane typically involves the bromination of 2-propanol followed by a cyclization reaction to form the trioxane ring. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tris(2-bromopropan-2-yl)-1,3,5-trioxane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify its structure.
Reduction Reactions: Reduction can be used to remove the bromine atoms or alter the trioxane ring.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to modified trioxane structures.
Scientific Research Applications
2,4,6-Tris(2-bromopropan-2-yl)-1,3,5-trioxane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of advanced materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2,4,6-Tris(2-bromopropan-2-yl)-1,3,5-trioxane involves its interaction with molecular targets through its brominated propyl groups. These interactions can lead to various effects, depending on the specific application. For example, in organic synthesis, the compound can act as a reagent or catalyst, while in biological systems, it may interact with enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tris(2-chloropropan-2-yl)-1,3,5-trioxane: Similar structure but with chlorine atoms instead of bromine.
2,4,6-Tris(2-fluoropropan-2-yl)-1,3,5-trioxane: Fluorinated analog with different reactivity and properties.
2,4,6-Tris(2-iodopropan-2-yl)-1,3,5-trioxane: Iodinated version with unique chemical behavior.
Uniqueness
2,4,6-Tris(2-bromopropan-2-yl)-1,3,5-trioxane is unique due to the presence of bromine atoms, which impart specific reactivity and properties. The bromine atoms make it a versatile compound for various chemical transformations and applications.
Properties
IUPAC Name |
2,4,6-tris(2-bromopropan-2-yl)-1,3,5-trioxane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21Br3O3/c1-10(2,13)7-16-8(11(3,4)14)18-9(17-7)12(5,6)15/h7-9H,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNYNRJPTHZVNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1OC(OC(O1)C(C)(C)Br)C(C)(C)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21Br3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20322897 | |
Record name | 1L-018 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20322897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7472-00-6 | |
Record name | NSC402253 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402253 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1L-018 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20322897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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